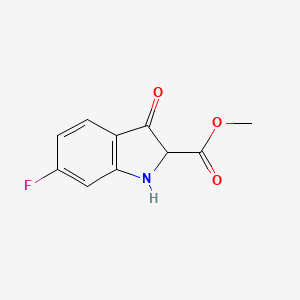
Methyl 6-fluoro-3-oxoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-3-oxoindoline-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a fluorine atom at the 6th position, a keto group at the 3rd position, and a carboxylate ester at the 2nd position of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-3-oxoindoline-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroindole or its derivatives.
Formation of the Indoline Ring: The indoline ring is formed through cyclization reactions, often involving the use of reagents like dihydrofuran and ethanolic HCl.
Introduction of Functional Groups: The keto group at the 3rd position and the carboxylate ester at the 2nd position are introduced through specific reactions, such as oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the indoline ring to an oxindole structure.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Substitution reactions involving the fluorine atom or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the indoline and oxindole structures, which may possess different biological and chemical properties .
Scientific Research Applications
Methyl 6-fluoro-3-oxoindoline-2-carboxylate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxoindole-6-carboxylate: An intermediate used in the synthesis of various indole derivatives.
2-oxoindoline-based acetohydrazides: Compounds with notable cytotoxicity towards cancer cell lines.
Uniqueness
Methyl 6-fluoro-3-oxoindoline-2-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C10H8FNO3 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 6-fluoro-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)6-3-2-5(11)4-7(6)12-8/h2-4,8,12H,1H3 |
InChI Key |
CBOFADRAUNYQFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)C2=C(N1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















